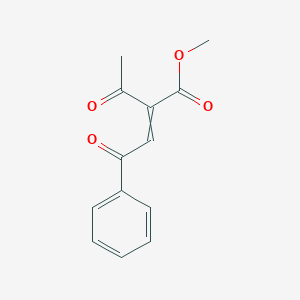![molecular formula C11H15NO5 B14389980 5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate CAS No. 89950-46-9](/img/structure/B14389980.png)
5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate: is a bicyclic compound with a unique structure that includes a nitro group, a ketone, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[3.3.1]nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Nitro Group: Nitration of the bicyclic core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Oxidation to Form the Ketone:
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester, typically using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The ketone group in the compound can undergo further oxidation to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The acetate ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium hydroxide, ammonia.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Wirkmechanismus
The mechanism of action of 5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate depends on its functional groups:
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.
Ketone Group: Can participate in nucleophilic addition reactions.
Acetate Ester: Can be hydrolyzed to release acetic acid and the corresponding alcohol.
These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile compound in chemical and biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: Similar bicyclic structure but lacks the nitro, ketone, and acetate groups.
5-Nitro-9-oxobicyclo[3.3.1]nonane: Similar structure but without the acetate ester.
Uniqueness
5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the nitro group, ketone, and acetate ester makes it a valuable compound for various synthetic and research purposes.
Eigenschaften
CAS-Nummer |
89950-46-9 |
|---|---|
Molekularformel |
C11H15NO5 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
(5-nitro-9-oxo-2-bicyclo[3.3.1]nonanyl) acetate |
InChI |
InChI=1S/C11H15NO5/c1-7(13)17-9-4-6-11(12(15)16)5-2-3-8(9)10(11)14/h8-9H,2-6H2,1H3 |
InChI-Schlüssel |
RAASIWCEPQYRAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCC2(CCCC1C2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


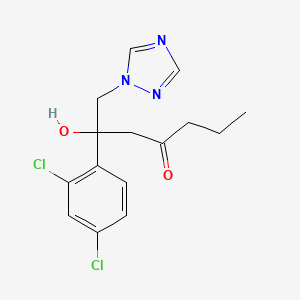
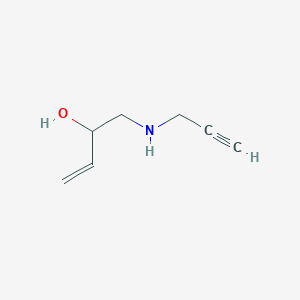


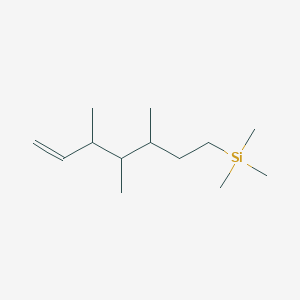

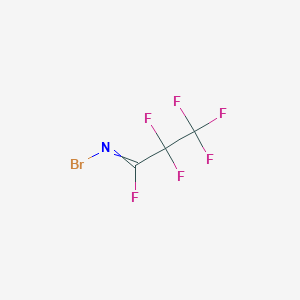
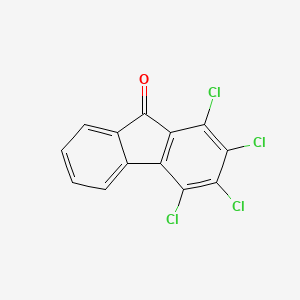
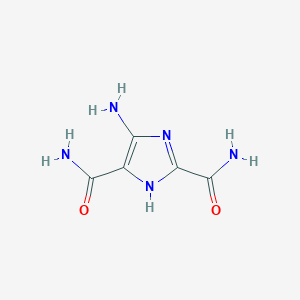
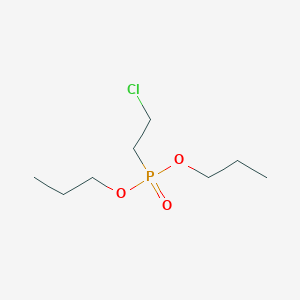
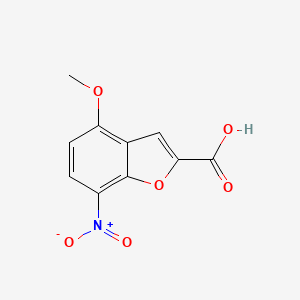
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)
![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
